An In-depth Technical Guide on the Pharmacological Properties and Mechanism of Action of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, a Novel RIPK1 Inhibitor
An In-depth Technical Guide on the Pharmacological Properties and Mechanism of Action of 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, a Novel RIPK1 Inhibitor
For Research and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various inflammatory and neurodegenerative diseases.[1][2] Receptor-Interacting Protein Kinase 1 (RIPK1) is a key upstream kinase that governs the activation of this cell death pathway.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties and mechanism of action of a novel investigational molecule, 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone (designated as Compound X), a potent and selective inhibitor of RIPK1. We will delve into its therapeutic rationale, detail its mechanism of action, provide robust experimental protocols for its characterization, and discuss its potential applications in disease.
Introduction: The Rationale for Targeting RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial regulator of cell death and inflammation.[5] Its kinase activity is a key driver of necroptosis, a programmed form of necrosis that, unlike apoptosis, results in the release of cellular contents and can trigger a potent inflammatory response.[1] Dysregulation of RIPK1-mediated necroptosis has been implicated in a wide range of pathologies, including:
-
Neurodegenerative Diseases: Elevated RIPK1 levels are associated with microglial-mediated inflammation and neuronal cell death in conditions like Alzheimer's and Parkinson's disease.[6][7]
-
Inflammatory Diseases: RIPK1 plays a primary role in initiating inflammatory cell death in response to stimuli like TNFα, making it an attractive target for autoimmune disorders.[6]
-
Ischemia-Reperfusion Injury: Necroptosis is a significant contributor to tissue damage in conditions such as stroke and myocardial infarction.[8][9]
The development of small molecule inhibitors targeting the kinase activity of RIPK1 represents a promising therapeutic strategy to mitigate the detrimental effects of necroptosis in these diseases.[1][4]
Physicochemical Properties of Compound X
Compound X, 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, is an aromatic ketone. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to its biological target.[10]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅F₃O₂ | ChemScene[11] |
| Molecular Weight | 308.30 | ChemScene[11] |
| SMILES | COC1=CC=CC(CCC(=O)C2=CC(=CC=C2)C(F)(F)F)=C1 | ChemScene[11] |
| Storage | Sealed in dry, 2-8℃ | ChemScene[11] |
Mechanism of Action: Inhibition of the Necroptosis Pathway
Compound X has been identified as a potent and selective inhibitor of the kinase activity of RIPK1. By binding to the kinase domain, it prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, a critical step in the formation of the necrosome complex.[2][12] This complex, composed of activated RIPK1 and RIPK3, is responsible for phosphorylating the downstream effector protein, Mixed Lineage Kinase Domain-Like (MLKL).[13] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, necroptotic cell death.[12][14]
The inhibitory action of Compound X effectively blocks this cascade at an early stage, thereby preventing the execution of necroptosis and the subsequent release of pro-inflammatory damage-associated molecular patterns (DAMPs).[3]
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by Compound X.
Experimental Protocols for Characterization
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of Compound X in inhibiting the kinase activity of purified recombinant RIPK1.
Methodology: A radiometric kinase assay is a robust method for this purpose.[15][16]
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human RIPK1 enzyme, a suitable kinase buffer, [γ-³²P]ATP, and a substrate peptide.
-
Compound Addition: Add serial dilutions of Compound X (or vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a phosphocellulose membrane and washing away excess [γ-³²P]ATP.
-
Detection: Measure the incorporation of ³²P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X and determine the IC₅₀ value by fitting the data to a dose-response curve.
Expected Outcome: Compound X is expected to exhibit a dose-dependent inhibition of RIPK1 kinase activity, with a low nanomolar to micromolar IC₅₀ value.
Cellular Necroptosis Assay
Objective: To assess the ability of Compound X to protect cells from induced necroptosis.
Methodology: A cell viability assay in a human cell line susceptible to necroptosis, such as HT-29 cells, is a standard approach.[1][17]
Step-by-Step Protocol:
-
Cell Seeding: Plate HT-29 cells in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Pre-treatment: Pre-incubate the cells with varying concentrations of Compound X for 1-2 hours.[1]
-
Necroptosis Induction: Induce necroptosis by treating the cells with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).[1][17]
-
Incubation: Incubate the cells for 18-24 hours.[1]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[1]
-
Data Analysis: Normalize the data to untreated controls and calculate the EC₅₀ value, representing the concentration of Compound X that provides 50% protection from necroptosis.
Expected Outcome: Compound X should demonstrate a dose-dependent protection of HT-29 cells from induced necroptosis.
Western Blot Analysis of Necrosome Formation
Objective: To confirm that Compound X inhibits the phosphorylation of key proteins in the necroptosis pathway.
Methodology: Immunoblotting for phosphorylated forms of RIPK1, RIPK3, and MLKL.[14][18]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells (e.g., L929 or HT-29) with a necroptosis-inducing stimulus in the presence or absence of Compound X.
-
Cell Lysis: Harvest the cells at different time points and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated RIPK1, phosphorylated RIPK3, and phosphorylated MLKL. Also, probe for total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the effect of Compound X on the phosphorylation of the target proteins.
Expected Outcome: Treatment with Compound X is expected to reduce the levels of phosphorylated RIPK1, RIPK3, and MLKL in a dose-dependent manner.
In Vivo Pharmacological Evaluation
Objective: To assess the anti-inflammatory efficacy of Compound X in a preclinical model of inflammation.
Methodology: The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a widely used and robust model.[19][20]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Compound Administration: Administer Compound X (or vehicle control) to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
LPS Challenge: After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS to induce systemic inflammation.
-
Sample Collection: At a designated time point post-LPS challenge (e.g., 2-6 hours), collect blood and tissue samples (e.g., spleen, liver).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex bead-based assay.
-
Histopathology: Process tissue samples for histological analysis to assess inflammatory cell infiltration and tissue damage.
-
Data Analysis: Compare the cytokine levels and histopathological scores between the Compound X-treated and vehicle-treated groups.
Expected Outcome: Compound X is anticipated to significantly reduce the production of pro-inflammatory cytokines and ameliorate tissue inflammation in the LPS-induced mouse model.
Potential Therapeutic Applications and Future Directions
The potent and selective inhibition of RIPK1 by 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone positions it as a promising therapeutic candidate for a multitude of diseases driven by necroptosis and inflammation. Key areas of interest for further investigation include:
-
Neurodegenerative Disorders: Evaluating the neuroprotective effects of Compound X in preclinical models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[6]
-
Autoimmune and Inflammatory Diseases: Assessing its efficacy in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[6][19]
-
Ischemic Injury: Investigating its potential to reduce tissue damage in models of stroke, myocardial infarction, and organ transplantation.[8]
Future research should focus on comprehensive pharmacokinetic and toxicological profiling to establish a favorable safety and efficacy window for clinical development. Furthermore, exploring the potential for combination therapies with other anti-inflammatory or cytoprotective agents may unlock synergistic therapeutic benefits.
Conclusion
3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone represents a novel and promising small molecule inhibitor of RIPK1 kinase activity. Its demonstrated ability to potently block the necroptotic pathway in vitro and its anticipated anti-inflammatory effects in vivo underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for its continued preclinical development and evaluation as a potential treatment for a range of debilitating diseases.
References
- Development and Application of in vitro Assays for the Identification and Characteriz
- RIPK1 Inhibitors - Alzheimer's Drug Discovery Found
- Investigating the Impact of Ripk1 Inhibition on Cellular Models of Sepsis: A Technical Guide - Benchchem. (URL: )
- Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (URL: )
- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
- Necrotic Cell De
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- The Role of GSK's RIPK1 Inhibitors in the Regulation of Necroptosis: A Technical Guide - Benchchem. (URL: )
- Necroptosis Signaling Pathway - Cre
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (URL: )
- Necroptosis | Abcam. (URL: )
- Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regul
- What are RIPK1 stimul
- necroptotic signaling pathway Gene Ontology Term (GO:0097527). (URL: )
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: )
- Necroptosis Assay - Cre
- A New Perspective on The Potential Application of Ripk1 in the Tre
- Inflammation and Immunology Models - Sygn
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: )
- In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (URL: )
- Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening - ACS Public
- Small-Molecule Receptor-Interacting Protein 1 (RIP1)
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: )
- A phenotypic cell-based compound screen identifies 356 necroptosis...
- Advances in RIPK1 kinase inhibitors - Frontiers. (URL: )
- Assays for necroptosis and activity of RIP kinases - PubMed - NIH. (URL: )
- Necroptosis and other non-apoptotic cell de
- Assessing Cell Health: Necroptosis - Bio-Radi
- 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis - ChemicalBook. (URL: )
- 3-(3-METHOXYPHENYL)
- RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection - Frontiers. (URL: )
-
The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone - Benchchem. (URL: [Link])
- Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC. (URL: )
- Synthesis method for 3-methoxypropiophenone - Eureka | P
- Synthesis of 3-(3-methoxyphenyl)-propanol - PrepChem.com. (URL: )
- 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem - NIH. (URL: )
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 3'-Methoxypropiophenone | 37951-49-8 - Sigma-Aldrich. (URL: )
- 898774-98-6 | 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone | ChemScene. (URL: )
- 3-(3-Methoxyphenyl)propionic acid - Chem-Impex. (URL: )
- 3-Methoxytyramine - Wikipedia. (URL: )
Sources
- 1. benchchem.com [benchchem.com]
- 2. Necroptosis | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are RIPK1 stimulators and how do they work? [synapse.patsnap.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 8. Assays for necroptosis and activity of RIP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 11. chemscene.com [chemscene.com]
- 12. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 13. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bioradiations.com [bioradiations.com]
- 19. nuvisan.com [nuvisan.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]

